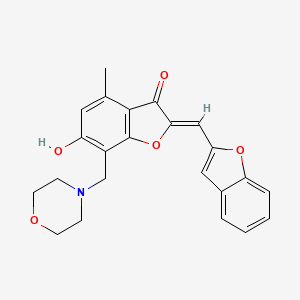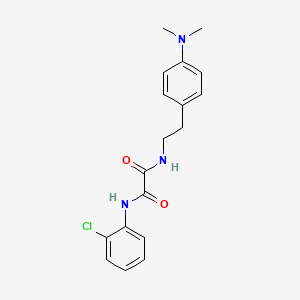
(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,6-difluorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups and structural features that are common in medicinal chemistry . The 1,3,4-thiadiazole nucleus is one of the most important and well-known heterocyclic nuclei, which is a common and integral feature of a variety of natural products and medicinal agents . Thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Compounds with thiazole moieties, including those similar to the chemical , have been synthesized and studied for their antioxidant activities . A study demonstrated that compounds with selenourea functionality along with halogen groups exhibited potent antioxidant activity, indicating the potential of such compounds in developing new antioxidant agents (Reddy et al., 2015).
- Novel compounds incorporating thiophene and thiazole units were synthesized and characterized. The structural optimization and vibrational spectra interpretation were performed using density functional theory (DFT) , suggesting their potential application in understanding antibacterial activity through molecular docking studies (Shahana & Yardily, 2020).
Synthesis and Reactivity
- Research on benzo[b]thiophene derivatives, including their synthesis and reactivity towards sulfur- and oxygen-containing nucleophiles, provides insights into the functionalization of acyl-benzo[b]thiophene derivatives , which is relevant for creating diverse chemical libraries for further biological evaluation (Pouzet et al., 1998).
Polymeric Materials
- The synthesis of poly(amide-ether)s bearing imidazole pendants was explored, indicating the versatility of such compounds in forming polymers with desirable physical and optical properties. These polymers showed potential in applications requiring materials with specific fluorescence emission characteristics (Ghaemy et al., 2013).
Antimicrobial and Antiviral Research
- Studies on 1-(aryl)-2-(1H-imidazol-1-yl)methanones have explored their antibacterial properties , aiming to develop new broad-spectrum antibiotics. This research underscores the potential of such compounds in addressing antibiotic resistance issues (Chandra et al., 2020).
- Synthesis and antiviral activity assessments of 5‑(4‑chlorophenyl)-1,3,4-thiadiazole sulfonamides against tobacco mosaic virus further highlight the broad spectrum of biological activities that compounds with similar structures can exhibit (Chen et al., 2010).
Wirkmechanismus
Zukünftige Richtungen
The future research directions for this compound would depend on its biological activity and potential therapeutic applications. Given the presence of a 1,3,4-thiadiazole ring, which is a common structural motif in medicinal chemistry, this compound could potentially be explored for various therapeutic applications .
Eigenschaften
IUPAC Name |
[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,6-difluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF2N2OS/c18-12-5-2-1-4-11(12)10-24-17-21-8-9-22(17)16(23)15-13(19)6-3-7-14(15)20/h1-7H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOGUCYNMMLZAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2Cl)C(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2612982.png)
![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2612984.png)
![Benzo[d]thiazol-6-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2612986.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide](/img/structure/B2612987.png)



![2-chloro-4-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-diethylbenzamide](/img/structure/B2612992.png)


![N-[4-(Aminomethyl)phenyl]-4-cyanobenzamide](/img/structure/B2612997.png)
![(1S)-2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2612998.png)